molecular formula C10H11N3 B3362260 N,2-Dimethylquinoxalin-6-amine CAS No. 96600-59-8

N,2-Dimethylquinoxalin-6-amine

Cat. No.: B3362260
CAS No.: 96600-59-8
M. Wt: 173.21 g/mol
InChI Key: RQOIYPFXIODRJO-UHFFFAOYSA-N
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Description

N,2-Dimethylquinoxalin-6-amine (CAS 7576-88-7) is a quinoxaline derivative with a methyl group at position 2 and an N-methylated amine group at position 6. Its molecular formula is C₁₀H₁₁N₃, and its structure (SMILES: Nc1cc2nc(C)c(C)nc2cc1) features a bicyclic quinoxaline core with substituents influencing its electronic and steric properties .

Properties

IUPAC Name

N,2-dimethylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-12-10-5-8(11-2)3-4-9(10)13-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOIYPFXIODRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538836
Record name N,2-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96600-59-8
Record name N,2-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Quinoxalin-6-amine Derivatives

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between N,2-Dimethylquinoxalin-6-amine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
This compound 2-CH₃, 6-NHCH₃ C₁₀H₁₁N₃ 173.22 g/mol 7576-88-7
2-Methylquinoxalin-6-amine 2-CH₃, 6-NH₂ C₉H₉N₃ 159.19 g/mol Not specified
3-Chloroquinoxalin-6-amine 3-Cl, 6-NH₂ C₈H₆ClN₃ 179.61 g/mol 166402-16-0
2,3-Diphenylquinoxalin-6-amine 2-Ph, 3-Ph, 6-NH₂ C₂₀H₁₅N₃ 297.36 g/mol Not specified
Key Observations:
  • Substituent Effects: Electron-donating methyl groups (as in this compound) enhance solubility in non-polar solvents compared to electron-withdrawing groups like chlorine (3-Chloroquinoxalin-6-amine) . N-methylation at position 6 (in this compound) reduces hydrogen-bonding capacity compared to primary amines (e.g., 2-Methylquinoxalin-6-amine), impacting intermolecular interactions .
This compound:
  • Synthesized via multi-step protocols involving condensation and alkylation reactions. While explicit details are absent in the evidence, analogous methods for similar compounds include: Reduction of Nitro Groups: Used for 2,3-diphenylquinoxalin-6-amine (e.g., Pd/C and hydrazine hydrate reduction of nitro precursors) . Nucleophilic Substitution: For chloro-substituted derivatives, as seen in 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine synthesis via DMF-mediated reactions .

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogues like 2,3-diphenylquinoxalin-6-amine exhibit high melting points (~200°C) due to crystallinity . 3-Chloroquinoxalin-6-amine: Likely lower solubility in polar solvents compared to methylated derivatives .
  • Spectroscopic Data: IR Spectroscopy: Primary amines (e.g., 2-Methylquinoxalin-6-amine) show NH₂ stretches (~3448–3320 cm⁻¹), absent in N-methylated variants . ¹H NMR: N-methyl groups resonate as singlets (δ ~3.0–3.5 ppm), while aromatic protons appear as multiplets (δ ~7.0–8.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethylquinoxalin-6-amine
Reactant of Route 2
N,2-Dimethylquinoxalin-6-amine

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